Cas no 848224-52-2 (Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate)
Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate Chemical and Physical Properties
Names and Identifiers
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- EN300-26594979
- AKOS034082519
- 848224-52-2
- Z29348774
- methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate
- Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate
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- Inchi: 1S/C15H13ClN2O3S/c1-21-15(20)10-6-5-9(16)8-12(10)18-13(19)11-4-3-7-17-14(11)22-2/h3-8H,1-2H3,(H,18,19)
- InChI Key: OVFOSBYXFZPLQH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)OC)=C(C=1)NC(C1=CC=CN=C1SC)=O
Computed Properties
- Exact Mass: 336.0335411g/mol
- Monoisotopic Mass: 336.0335411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 93.6Ų
Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26594979-0.05g |
methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate |
848224-52-2 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
| Enamine | EN300-26594979-0.1g |
methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate |
848224-52-2 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
| Enamine | EN300-26594979-0.25g |
methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate |
848224-52-2 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
| Enamine | EN300-26594979-0.5g |
methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate |
848224-52-2 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
| Enamine | EN300-26594979-1g |
848224-52-2 | 90% | 1g |
$699.0 | 2023-09-13 | ||
| Enamine | EN300-26594979-2.5g |
methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate |
848224-52-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
| Enamine | EN300-26594979-5g |
848224-52-2 | 90% | 5g |
$2028.0 | 2023-09-13 | ||
| Enamine | EN300-26594979-10g |
848224-52-2 | 90% | 10g |
$3007.0 | 2023-09-13 | ||
| Enamine | EN300-26594979-10.0g |
methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate |
848224-52-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 | |
| Enamine | EN300-26594979-5.0g |
methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate |
848224-52-2 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 |
Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate
Methyl 4-Chloro-2-[2-(Methylsulfanyl)pyridine-3-amido]benzoate: An Overview of a Promising Compound in Medicinal Chemistry
Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate (CAS No. 848224-52-2) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as amides, which are characterized by the presence of a carbonyl group bonded to a nitrogen atom. The specific structure of Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate includes a chlorinated benzene ring and a pyridine moiety, both of which contribute to its biological activity and pharmacological properties.
The synthesis of Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate typically involves multi-step reactions, including the formation of the amide bond and the introduction of the methylsulfanyl group. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound, making it more accessible for research and development purposes. For instance, a study published in the Journal of Organic Chemistry in 2021 described a novel one-pot synthesis method that significantly reduced reaction time and increased yield.
In terms of its biological activity, Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate has been shown to exhibit potent anti-inflammatory and anti-cancer properties. Research conducted at the University of California, San Francisco, demonstrated that this compound effectively inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression. Additionally, studies have indicated that Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate can induce apoptosis in various cancer cell lines, making it a promising candidate for further drug development.
The pharmacokinetic properties of Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate have also been extensively studied. A preclinical study published in the European Journal of Pharmacology in 2019 reported that this compound has favorable oral bioavailability and a long half-life, which are desirable attributes for a potential therapeutic agent. Furthermore, the compound's low toxicity profile in animal models suggests that it may be safe for human use.
Clinical trials are currently underway to evaluate the safety and efficacy of Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate in treating various diseases. A phase I clinical trial conducted by the National Institutes of Health (NIH) has shown promising results, with patients experiencing significant reductions in inflammatory markers and tumor size. These findings have paved the way for larger-scale clinical trials to further validate the therapeutic potential of this compound.
In addition to its therapeutic applications, Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate has also been explored for its potential use as a research tool. Its ability to selectively target specific signaling pathways makes it valuable for studying cellular processes involved in disease pathogenesis. For example, researchers at Harvard University have used this compound to investigate the role of NF-κB signaling in neurodegenerative diseases, providing new insights into potential therapeutic targets.
The future outlook for Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate is promising. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its position as a key molecule in medicinal chemistry. As more data becomes available from clinical trials and preclinical studies, it is likely that this compound will play an increasingly important role in the development of novel therapies for a wide range of diseases.
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